2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a naphthyl group and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione typically involves the condensation of 4-methoxy-1-naphthaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione exhibits unique structural features, such as the isoindole core and the specific positioning of the methoxy and naphthyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3g/mol |
IUPAC Name |
2-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O3/c1-25-18-11-10-13(14-6-2-3-7-15(14)18)12-21-22-19(23)16-8-4-5-9-17(16)20(22)24/h2-12H,1H3/b21-12+ |
InChI Key |
HDTLFCFZZXGDTA-CIAFOILYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NN3C(=O)C4=CC=CC=C4C3=O |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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